5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione is an organic compound belonging to the class of imidazolidine-2,4-diones. This compound features a five-membered ring structure containing two nitrogen atoms and two carbonyl groups, with a 3,4-dichlorobenzylidene substituent that imparts unique chemical properties. It has garnered attention for its potential applications in various scientific fields, including medicinal chemistry and materials science.
The compound can be synthesized through various methods, often involving the condensation of imidazolidine-2,4-dione derivatives with appropriate aldehydes. Its chemical structure allows for diverse modifications, leading to a range of derivatives with varying biological activities.
5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione is classified as an imidazolidine derivative and is specifically categorized under heterocyclic compounds due to its nitrogen-containing ring structure. Its unique functional groups make it a subject of interest in organic synthesis and pharmacological studies.
The synthesis of 5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione typically involves a Knoevenagel condensation reaction. This process can be summarized in the following steps:
The reaction mechanism involves the nucleophilic attack of the imine nitrogen on the carbonyl carbon of the aldehyde, leading to the formation of the desired product along with water as a byproduct. The reaction can be monitored using thin-layer chromatography (TLC) to ensure completion.
The molecular formula for 5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione is , with a molecular weight of approximately 257.07 g/mol. The structure features:
Key structural data includes:
5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione can undergo several chemical transformations:
The reactivity of this compound is influenced by the electron-withdrawing effects of the dichloro substituents on the benzylidene group, which can enhance electrophilic reactivity at specific sites within the molecule.
The mechanism of action for 5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione involves its interaction with biological targets such as enzymes and receptors. The compound may act as an enzyme inhibitor by binding to active sites and altering catalytic activity.
Research indicates that this compound exhibits potential antimicrobial properties by disrupting microbial cell membranes and inhibiting growth through biochemical pathways associated with oxidative stress and inflammation.
Relevant analyses include spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm structural integrity and purity.
5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione has several notable applications:
5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione is a structurally defined organic compound belonging to the arylidenehydantoin class. Its systematic IUPAC name is (5E)-5-[(3,4-Dichlorophenyl)methylidene]imidazolidine-2,4-dione, explicitly indicating the E-configuration (trans geometry) of the exocyclic double bond connecting the hydantoin core to the aryl substituent [1] [6]. This compound is universally identified by the CAS Registry Number 6318-39-4. Its molecular formula is C₁₀H₆Cl₂N₂O₂, corresponding to a molecular weight of 257.07 g/mol [1] [3] [7]. Key structural representations include:
O=C1NC(/C(N1)=C\C2=CC=C(Cl)C(Cl)=C2)=O
(Canonical) or C1=CC(=C(C=C1/C=C/2\C(=O)NC(=O)N2)Cl)Cl
(Isomeric, indicating E-configuration) [1] [6] JFYMAONZMAOSPO-XBXARRHUSA-N
(Unique identifier confirming stereochemistry) [1] [6] Table 1: Chemical Identifiers of 5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione
Identifier Type | Value |
---|---|
IUPAC Name | (5E)-5-[(3,4-Dichlorophenyl)methylidene]imidazolidine-2,4-dione |
CAS Registry Number | 6318-39-4 |
Molecular Formula | C₁₀H₆Cl₂N₂O₂ |
Molecular Weight | 257.07 g/mol |
Canonical SMILES | C1=CC(=C(C=C1C=C2C(=O)NC(=O)N2)Cl)Cl |
Isomeric SMILES | C1=CC(=C(C=C1/C=C/2\C(=O)NC(=O)N2)Cl)Cl |
InChI | InChI=1S/C10H6Cl2N2O2/c11-6-2-1-5(3-7(6)12)4-8-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16)/b8-4+ |
InChI Key | JFYMAONZMAOSPO-XBXARRHUSA-N |
Hydantoin (imidazolidine-2,4-dione) derivatives constitute a historically significant class of heterocyclic compounds in drug discovery. Isolated in 1861 by Adolf von Baeyer and synthetically advanced through the Urech (1873) and Bucherer-Bergs reactions, hydantoins provided a versatile scaffold for medicinal optimization [5]. The breakthrough came in 1938 with the introduction of phenytoin (5,5-diphenylhydantoin) as a potent anticonvulsant, validating the hydantoin core for central nervous system (CNS) therapeutics [2] [5]. This established the structure-activity relationship (SAR) principle that aryl substitutions at the hydantoin C5 position profoundly modulate biological activity.
Subsequent research expanded the therapeutic scope of hydantoins beyond anticonvulsants:
Table 2: Key Historical Milestones in Medicinal Hydantoin Development
Time Period | Milestone Compound/Class | Therapeutic Area | Significance |
---|---|---|---|
1873/1930s | Urech Synthesis / Bucherer-Bergs Rxn | Chemical Synthesis | Established reliable routes to 5,5-disubstituted hydantoins. |
1938 | Phenytoin | Anticonvulsant | First major therapeutic hydantoin; validated C5-aryl substitution for bioactivity. |
1970s | Dantrolene | Muscle Relaxant | Demonstrated utility beyond epilepsy; targeted malignant hyperthermia. |
Late 20th C | Iprodione (Agrochemical) | Fungicide | Expanded hydantoin utility into agrochemicals. |
Early 21st C | 5-Arylidenehydantoin Anticancer Leads | Oncology (e.g., Leukemia) | Revealed potent & selective activity against hematological cancer cell lines. |
Ongoing | Hybrid Analogues (e.g., with triazoles) | Multitarget Therapies | Exploration of enhanced efficacy and novel mechanisms (e.g., kinase inhibition). |
The 3,4-dichlorobenzylidene moiety attached at the C5 position of the hydantoin ring is the defining structural feature governing the physicochemical and biological properties of this specific derivative. This group consists of a phenyl ring with chlorine atoms at the meta (3-) and para (4-) positions, connected via an exocyclic double bond (E-configured) to the hydantoin. Its significance is multifaceted:
Table 3: Impact of 3,4-Dichlorobenzylidene vs. Other Substitutions on Key Properties
Property | 3,4-Dichlorobenzylidene Derivative | 4-Chlorobenzylidene Derivative | Benzylidene (Unsubstituted) |
---|---|---|---|
Lipophilicity (Estimated LogP) | High (~2.8 - 3.2) | Moderate (~2.5 - 2.8) | Lower (~1.8 - 2.2) |
Electron Deficiency | High (Strong -I effect of 2x Cl) | Moderate (-I effect of 1x Cl) | Low |
Dipole Moment (Calculated, Debye) | Higher (~5.0 - 5.5) | ~4.0 - 4.5 | Lower (~3.0 - 3.5) |
Conjugation/Planarity | Extended, Near Planar | Extended, Near Planar | Extended, Near Planar |
Steric Bulk/Shape | Defined 1,2,4-Trisubstituted Pattern | Defined 1,4-Disubstituted Pattern | Symmetrical |
Common Biological Roles | Anticancer Leads, Enzyme Inhibitors (Kinases, Reductases), Antimicrobial Agents | Anticancer Leads (e.g., Ic [4]), Anti-inflammatory | Basic Hydantoin SAR Exploration |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3